Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a role in cell growth and survival. ALK rearrangements are oncogenic drivers in a variety of cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and inflammatory myofibroblastic tumors (IMT). []
Second-generation ALK inhibitors work by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting the catalytic activity of the kinase. [] This prevents the phosphorylation of downstream signaling molecules, ultimately leading to inhibition of cell growth and survival in ALK-dependent cancer cells. These inhibitors are designed to be more selective for ALK than first-generation inhibitors, which may reduce the risk of off-target effects. [] Additionally, many second-generation inhibitors are designed to overcome resistance mutations that commonly arise with first-generation ALK inhibitors. []
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2